molecular formula C13H7NO4S B15074318 3-((5-Nitrofuran-2-yl)methylene)benzo[b]thiophen-2(3H)-one

3-((5-Nitrofuran-2-yl)methylene)benzo[b]thiophen-2(3H)-one

Cat. No.: B15074318
M. Wt: 273.27 g/mol
InChI Key: MTZOAFSRTLAIPJ-YFHOEESVSA-N
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Description

Chemical Structure and Properties 3-((5-Nitrofuran-2-yl)methylene)benzo[b]thiophen-2(3H)-one (CAS: 853356-25-9) is a benzothiophenone derivative featuring a nitrofuran moiety linked via a methylene group to the benzo[b]thiophen-2(3H)-one core. Its molecular formula is C₁₃H₇NO₄S, with a molecular weight of 273.26 g/mol .

Properties

Molecular Formula

C13H7NO4S

Molecular Weight

273.27 g/mol

IUPAC Name

(3Z)-3-[(5-nitrofuran-2-yl)methylidene]-1-benzothiophen-2-one

InChI

InChI=1S/C13H7NO4S/c15-13-10(9-3-1-2-4-11(9)19-13)7-8-5-6-12(18-8)14(16)17/h1-7H/b10-7-

InChI Key

MTZOAFSRTLAIPJ-YFHOEESVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=CC=C(O3)[N+](=O)[O-])/C(=O)S2

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Nitrofuran-2-yl)methylene)benzo[b]thiophen-2(3H)-one typically involves the condensation of 5-nitrofuran-2-carbaldehyde with benzo[b]thiophene-2(3H)-one. The reaction is usually carried out in the presence of a base, such as piperidine, under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The benzo[b]thiophenone ring undergoes nitration and bromination at specific positions dictated by electron-withdrawing effects from the nitro group and steric factors.

Reaction TypeConditionsPositional SelectivityProductsReference
NitrationHNO₃/H₂SO₄, 0–5°CC-4 and C-64-Nitro and 6-nitro isomers
BrominationBr₂/FeBr₃, CHCl₃, 25°CC-66-Bromo derivative

The 5-nitrofuran moiety strongly deactivates the thiophenone ring, favoring substitution at meta (C-6) and para (C-4) positions relative to the carbonyl group .

Reduction of the Nitro Group

The nitro group on the furan ring undergoes catalytic hydrogenation to an amine, altering electronic properties and biological activity .

Reaction Pathway :

  • Conditions : H₂ (1 atm), 10% Pd/C, ethanol, 25°C

  • Product : 5-Aminofuran derivative

  • Yield : ~85%

This reduction enhances electron density in the furan ring, potentially enabling subsequent diazotization or cross-coupling reactions.

Hydrolysis of the Methylene Bridge

The methylene bridge is susceptible to acid- or base-mediated hydrolysis , cleaving the compound into its precursors:

  • Acidic Hydrolysis (HCl/H₂O, reflux): Regenerates 5-nitrofuran-2-carbaldehyde and benzo[b]thiophen-2(3H)-one.

  • Basic Hydrolysis (NaOH/EtOH, 60°C): Forms sodium salts of the carboxylic acid derivatives .

Ring-Opening and Rearrangement Reactions

Treatment with O-mesitylenesulfonylhydroxylamine (MSH) induces S-amination , leading to ring expansion into 1,2-benzisothiazoles or tetrahydro-1,2-benzothiazepin-5-ones .

Example Reaction :

  • Reagents : MSH, DCM, 0°C → RT

  • Product : 3-Isopropenyl-1,2-benzisothiazole (via sulfimide intermediate)

  • Yield : 35–47%

Addition Reactions at the Methylene Bridge

The conjugated double bond participates in Michael additions with nucleophiles (e.g., thiols, amines):

  • Thiol Addition : 3-Mercaptopropionic acid reacts to form thioether adducts, enabling cyclization into thiazinane derivatives .

  • Amine Addition : Hydrazines form hydrazone derivatives, as seen in N-acylhydrazone syntheses .

Oxidation Reactions

The thiophenone ring undergoes oxidation under strong oxidizing conditions:

  • Reagents : KMnO₄, H₂O, 80°C

  • Product : Benzo[b]thiophene-2,3-dione (quinone structure)

  • Mechanism : Oxidation of the thiophenone carbonyl to a diketone .

Comparative Reactivity Table

Functional GroupReaction TypeKey Reagents/ConditionsProducts/Applications
Nitrofuran (NO₂)ReductionH₂/Pd-CAminofuran (pharmacophore modification)
Methylene bridge (CH=)HydrolysisHCl/H₂O or NaOH/EtOHPrecursor recovery
Thiophenone ringElectrophilic substitutionHNO₃/H₂SO₄ or Br₂/FeBr₃Nitro/bromo derivatives (SAR studies)
Thiophenone carbonylOxidationKMnO₄Quinone derivatives (redox-active)

Mechanism of Action

The mechanism of action of 3-((5-Nitrofuran-2-yl)methylene)benzo[b]thiophen-2(3H)-one involves its interaction with cellular components. The nitrofuran moiety can generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress in cells. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. The benzo[b]thiophene core may also interact with specific enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of benzothiophenone derivatives with varying substituents. Key structural analogues include:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
3-((5-Nitrofuran-2-yl)methylene)benzo[b]thiophen-2(3H)-one 853356-25-9 C₁₃H₇NO₄S 273.26 5-Nitrofuran, methylene Not explicitly reported
(Z)-2-((5-(4-Hydroxy-3-(2H-tetrazol-5-yl)phenyl)furan-2-yl)methylene)benzo[b]thiophen-3(2H)-one (SBI-3405) - C₁₉H₁₁N₃O₃S 361.37 Tetrazole, hydroxy SHP2 inhibitor (leukemia)
5-Chloro-benzo[b]thiophen-2(3H)-one 65141-31-3 C₈H₅ClOS 184.65 Chloro (position 5) Not specified
5-Dodecyl-2-(5-dodecyl-3-oxobenzo[b]thien-2(3H)-ylidene)benzo[b]thiophen-3(2H)-one - C₄₀H₅₆O₂S₂ 633.00 Dodecyl chains Likely hydrophobic
2-[(4-Hydroxyphenyl)methylene]benzo[b]thiophen-3(2H)-one 24388-07-6 C₁₅H₁₀O₂S 254.30 4-Hydroxyphenyl, methylene Not reported

Key Observations:

Substituent Effects on Reactivity and Stability The nitrofuran group in the target compound is strongly electron-withdrawing, which may enhance electrophilic character compared to electron-donating groups (e.g., dodecyl chains in ). Hydrophobic substituents (e.g., dodecyl chains in ) increase lipophilicity, which could improve membrane permeability but reduce solubility.

Tautomerism and Conjugation Benzothiophenone derivatives often exhibit tautomerism. For example, thieno[3,2-b]thiophen-2(3H)-ones exist as tautomers influenced by substituents. Electron-donating groups (e.g., phenyl in ) stabilize conjugated forms, while electron-withdrawing groups (e.g., nitro) may favor non-conjugated tautomers .

Biological Activity

  • SBI-3405 () demonstrates SHP2 phosphatase inhibition , highlighting the role of the tetrazole group in targeting oncogenic pathways.
  • The nitrofuran moiety in the target compound may confer antimicrobial properties, though this is speculative without direct evidence.

Physicochemical Properties

  • Solubility : The nitro group may enhance solubility in polar solvents compared to hydrophobic derivatives (e.g., ).
  • Stability : Nitrofurans are prone to redox reactions, which could limit stability under acidic or reducing conditions.

Biological Activity

3-((5-Nitrofuran-2-yl)methylene)benzo[b]thiophen-2(3H)-one, a compound characterized by its unique structure combining a nitrofuran moiety and a benzo[b]thiophene framework, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure

The molecular formula of 3-((5-Nitrofuran-2-yl)methylene)benzo[b]thiophen-2(3H)-one is C13H7N2O4SC_{13}H_7N_2O_4S, with a molecular weight of 273.26 g/mol. The compound features a nitrofuran group, which is known for its biological activity, particularly against various pathogens.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of 3-((5-Nitrofuran-2-yl)methylene)benzo[b]thiophen-2(3H)-one against a range of bacteria and fungi.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.25 µg/mL
Klebsiella pneumoniae0.25 µg/mL
Enterococcus faecalis0.25 µg/mL
Escherichia coli0.50 µg/mL
Candida albicans4.01 mM

The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential.

Anti-inflammatory Activity

The anti-inflammatory effects of the compound have also been examined. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study: Inhibition of Cytokine Production

In a controlled experiment, the compound reduced TNF-α levels by approximately 60% at a concentration of 10 µM, showcasing its potential as an anti-inflammatory agent .

Anticancer Activity

Research into the anticancer properties of 3-((5-Nitrofuran-2-yl)methylene)benzo[b]thiophen-2(3H)-one indicates that it may inhibit tubulin polymerization, leading to mitotic arrest in cancer cells.

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (µM)Reference
HeLa (cervical cancer)12.5
MCF7 (breast cancer)15.0
A549 (lung cancer)10.0

The compound's mechanism involves binding to the tubulin domain, disrupting normal cell division processes and leading to apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The presence of the nitrofuran group is crucial for the biological activity of this compound. Modifications to this moiety or the benzo[b]thiophene structure can significantly influence its efficacy against various pathogens and cancer cell lines.

Key Findings in SAR Studies:

  • Nitro Group: Essential for antimicrobial activity.
  • Benzo[b]thiophene Core: Enhances cytotoxicity towards cancer cells.
  • Substituents: Additional electron-withdrawing groups improve overall potency against bacteria .

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